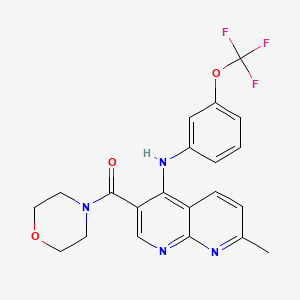

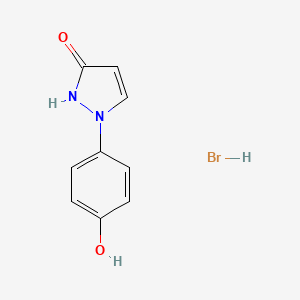

![molecular formula C42H61N5O11 B2941803 4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid CAS No. 2304536-78-3](/img/structure/B2941803.png)

4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

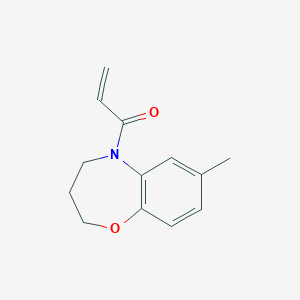

The compound is a derivative of the amino acid alanine, with multiple substitutions at the alpha carbon. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, suggesting this compound may be used in such applications .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the multiple substitutions on the alpha carbon. The presence of the Fmoc group would add significant steric bulk .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing for the coupling of the amino acid to a growing peptide chain .Scientific Research Applications

Synthesis of Complex Molecules

This compound is part of a broader class of molecules involved in the synthesis of complex organic structures. For example, the synthesis of iminofurans and their intramolecular cyclization, as explored by Shipilovskikh et al. (2009), demonstrates the potential of such compounds in creating novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Fluorescent Probes for Disease Diagnosis

Derivatives of the compound have been synthesized for use as fluorescent probes, such as in the study of β-amyloids related to Alzheimer’s disease. Fa et al. (2015) synthesized a fluorescent probe demonstrating high binding affinities toward Aβ(1–40) aggregates, showcasing the compound's utility in molecular diagnosis and potentially aiding in the early detection of diseases (Fa et al., 2015).

Solid-Phase Peptide Synthesis

The use of 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids in solid-phase peptide synthesis is well-documented. Fields and Noble (2009) highlighted the versatility of Fmoc amino acids in synthesizing biologically active peptides and proteins. This method's orthogonal nature offers unique opportunities in bioorganic chemistry, making it essential for developing therapeutic peptides and studying protein interactions (Fields & Noble, 2009).

Structural and Supramolecular Studies

Bojarska et al. (2020) conducted a comprehensive study on the noncovalent interactions and supramolecular features of Fmoc amino acids, emphasizing their importance in designing hydrogelators, biomaterials, and therapeutics. This work underscores the compound's relevance in understanding and developing new materials with specific biological or chemical properties (Bojarska et al., 2020).

Safety and Hazards

Future Directions

properties

CAS RN |

2304536-78-3 |

|---|---|

Product Name |

4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid |

Molecular Formula |

C42H61N5O11 |

Molecular Weight |

811.974 |

IUPAC Name |

4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H61N5O11/c1-40(2,3)56-37(52)45(22-20-43-34(48)18-19-35(49)50)24-26-47(39(54)58-42(7,8)9)27-25-46(38(53)57-41(4,5)6)23-21-44-36(51)55-28-33-31-16-12-10-14-29(31)30-15-11-13-17-32(30)33/h10-17,33H,18-28H2,1-9H3,(H,43,48)(H,44,51)(H,49,50) |

InChI Key |

RRBNFFHJDSCMGV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

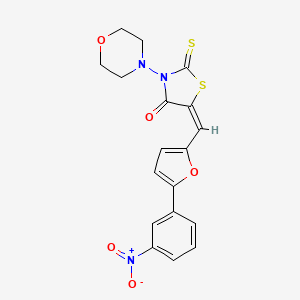

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)

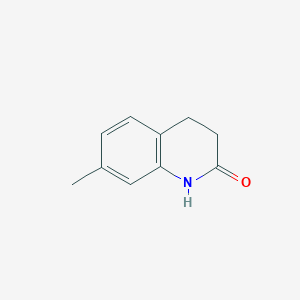

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)

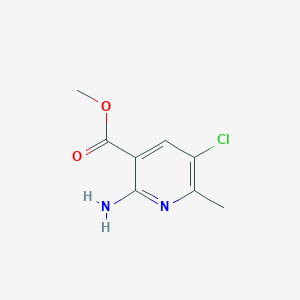

![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)

![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)